![molecular formula C24H21N3O3 B2585860 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-59-6](/img/structure/B2585860.png)
2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
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Description
Synthesis Analysis
While specific synthesis methods for “2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” are not available in the search results, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves the use of a radical method, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Polymer Applications
Research on polymer-bound thiol groups on poly(2-oxazoline)s demonstrates the utility of similar compounds in materials science. A study developed a new 2-oxazoline monomer with a protected thiol group, leading to the synthesis of well-defined copolymers. These materials were utilized for grafting copolymers by reacting with polymers containing acrylamide and maleimide as terminal reactive groups, showcasing potential applications in the development of advanced materials with specific properties (Cesana et al., 2007).
Organic Synthesis
The Bischler–Napieralski isoquinoline synthesis process involves reactions that could be related to the synthesis pathways of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. A study on abnormal products in this synthesis explores the mechanism, offering insights into the complex reactions involving similar compounds (Doi et al., 1997).
Antimicrobial Research
Quinazolinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This research area investigates the potential use of such compounds in the development of new antimicrobial agents, highlighting the medicinal chemistry applications of quinazoline derivatives (Habib et al., 2012).
Chemical Reaction Studies
Studies on hydrolytic opening of the quinazoline ring in derivatives provide a foundation for understanding the chemical behavior and potential transformations of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. This research contributes to the broader knowledge of quinazoline chemistry and its applications in synthesizing novel compounds (Shemchuk et al., 2010).
properties
IUPAC Name |
2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-22-14-7-5-12-20(22)23(28)26-17-9-8-10-18(15-17)27-16(2)25-21-13-6-4-11-19(21)24(27)29/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYYMGWIRUURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
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